![molecular formula C23H21ClN4O4 B12771954 Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester) CAS No. 43042-08-6](/img/structure/B12771954.png)
Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester) is a complex organic compound with the molecular formula C16H17ClN4O3 and a molecular weight of 348.784 g/mol . This compound is known for its vibrant color properties and is commonly used in dyeing processes.
Vorbereitungsmethoden
The synthesis of Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester) typically involves the following steps :
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the compound with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-(2-hydroxyethyl)aniline to form the azo compound.
Esterification: Finally, the azo compound undergoes esterification with benzoic acid to form the benzoate ester.
Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester) undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and chloro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially at the chloro and nitro positions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include nitrous acid for diazotization, sodium dithionite for reduction, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester) has several scientific research applications :
Chemistry: It is used as a dye intermediate in the synthesis of various azo dyes.
Biology: The compound is used in staining techniques for biological specimens, helping to visualize cellular components.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the textile industry for dyeing fabrics, providing vibrant and long-lasting colors.
Wirkmechanismus
The mechanism of action of Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester) involves its interaction with molecular targets through its azo and ester functional groups . The azo group can undergo reversible reduction and oxidation, making it useful in redox reactions. The ester group can be hydrolyzed under acidic or basic conditions, releasing the parent alcohol and benzoic acid.
Vergleich Mit ähnlichen Verbindungen
Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester) can be compared with other similar azo compounds :
Ethanol, 2-[[4-[(4-nitrophenyl)azo]phenyl]ethylamino]-: This compound lacks the chloro substituent, making it less reactive in nucleophilic substitution reactions.
Ethanol, 2-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]ethylamino]-:
These comparisons highlight the unique properties of Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester), particularly its reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
43042-08-6 |
|---|---|
Molekularformel |
C23H21ClN4O4 |
Molekulargewicht |
452.9 g/mol |
IUPAC-Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl benzoate |
InChI |
InChI=1S/C23H21ClN4O4/c1-2-27(14-15-32-23(29)17-6-4-3-5-7-17)19-10-8-18(9-11-19)25-26-22-13-12-20(28(30)31)16-21(22)24/h3-13,16H,2,14-15H2,1H3 |
InChI-Schlüssel |
NLEMXDVTBJHROX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


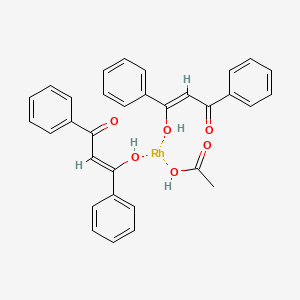

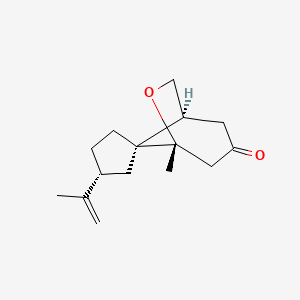

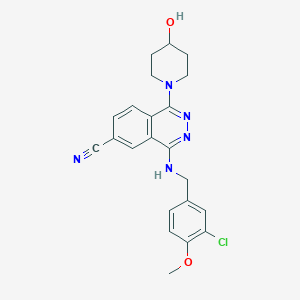

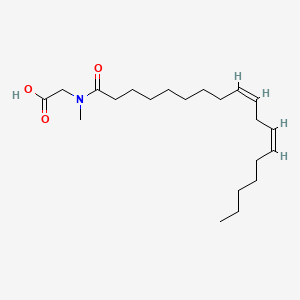
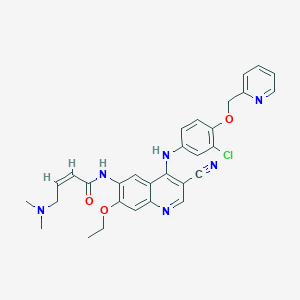




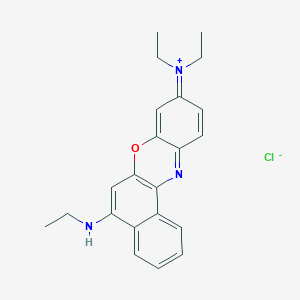
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)
